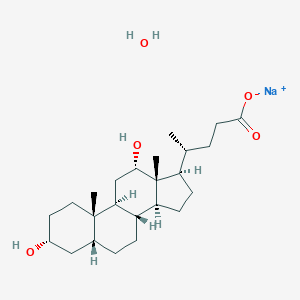

Sodium deoxycholate monohydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

脱氧胆酸钠,也称为胆酸钠,是一种胆汁酸衍生物。它是肠道细菌由胆酸产生的次级胆汁酸。 该化合物由于其溶解膜结合蛋白和裂解细胞的能力,在各种科学研究应用中被广泛使用 .

准备方法

合成路线和反应条件

脱氧胆酸钠可以通过与氢氧化钠的中和反应从脱氧胆酸合成。该反应通常涉及将脱氧胆酸溶解在合适的溶剂中,例如乙醇或甲醇,然后添加化学计量量的氢氧化钠。 将混合物搅拌至反应完全,然后蒸发溶剂以获得钠盐 .

工业生产方法

在工业环境中,脱氧胆酸钠是通过从牛胆汁中提取脱氧胆酸生产的。然后将提取的脱氧胆酸进行纯化并与氢氧化钠中和以形成钠盐。 该产品通过结晶和干燥过程进一步纯化以达到高纯度 .

化学反应分析

Interaction with Biological Membranes

Sodium deoxycholate monohydrate acts as an anionic detergent, disrupting lipid bilayers and solubilizing membrane proteins. This reaction is critical in cell lysis and lipid extraction:

-

Mechanism : The amphiphilic structure enables hydrophobic interactions with lipid components while the polar head group stabilizes micelles in aqueous environments .

-

pH-Dependent Behavior : Zeta potential measurements reveal charge inversion at different pH levels, influencing colloidal stability (Table 1) .

Table 1: Zeta Potential of Sodium Deoxycholate-Coated Nanoparticles

| pH | Zeta Potential (mV) |

|---|---|

| 4 | -25.6 ± 0.9 |

| 6 | -28.5 ± 2.2 |

| 8 | -38.1 ± 0.9 |

| 10 | -39.1 ± 0.6 |

| Source: Zeta potential analysis under varying pH conditions . |

Solubilization of Lipids and Proteins

The compound solubilizes lipids via micelle formation and interacts with hydrophobic protein domains:

-

Lipid Solubility : Critical micelle concentration (CMC) ranges between 2–6 mM, facilitating fat absorption and membrane component extraction .

-

Enzyme Solubilization : Used to extract estrogen synthetase from human placental microsomes by disrupting hydrophobic interactions .

Role in Drug Delivery Systems

Sodium deoxycholate enhances drug bioavailability through nanoscale interactions:

-

Vesicle Formation : Combines with phospholipids (e.g., egg yolk lecithin) to form deformable liposomes, improving drug encapsulation efficiency .

-

Stability : Liposomes modified with 1.25% sodium deoxycholate exhibit optimal zeta potential (-38.1 mV) at pH 8, ensuring prolonged circulation .

Key Reaction in Liposome Synthesis :

Phospholipid+Sodium Deoxycholate→Stable Liposomal Bilayer

This reaction enhances drug transport across biological barriers .

Gallstone Dissolution

In vitro studies demonstrate its efficacy in dissolving cholesterol-rich gallstones:

-

Mechanism : Disrupts cholesterol aggregates via hydrophobic interactions, reducing stone mass by >50% within 24 hours .

-

Concentration Dependence : 0.5% solutions show moderate activity, while 1% solutions induce significant necrosis in adipose tissue models .

Chemical Stability and Reactivity

-

Thermal Stability : Stable up to 300°C, with decomposition observed at higher temperatures .

-

Incompatibilities : Reacts with oxidizing agents, necessitating storage under inert gas (e.g., argon) .

Toxicological Interactions

科学研究应用

Biochemical Applications

Solubilization of Proteins

Sodium deoxycholate is primarily utilized as a solubilization agent in protein purification processes. It aids in the extraction of membrane proteins from biological samples, enhancing their stability and activity. The critical micelle concentration (CMC) of sodium deoxycholate is approximately 0.21% (5 mM), making it effective for solubilizing proteins at low concentrations .

Case Study: Protein Recovery

A study highlighted the use of sodium deoxycholate in recovering 40-80% of proteins from dilute solutions (1 µg/ml). This method demonstrated significant efficiency in concentrating proteins for further analysis, such as electrophoresis or chromatography .

Pharmaceutical Applications

Drug Formulation

Sodium deoxycholate is employed in the formulation of various pharmaceutical products, particularly those involving poorly soluble drugs. Its surfactant properties enhance drug solubility and bioavailability, making it an essential component in certain injectable formulations.

Example: Estrogen Synthetase Solubilization

In pharmaceutical research, sodium deoxycholate has been used to solubilize estrogen synthetase from human placental microsomes. This application is crucial for studying enzyme kinetics and developing hormone-related therapies .

Laboratory Research Applications

Cell Culture and Transfection

In molecular biology, sodium deoxycholate serves as a reagent in cell culture protocols and transfection procedures. It facilitates the uptake of nucleic acids into cells by disrupting cell membranes temporarily, thereby enhancing gene delivery efficiency.

Chromatography Techniques

Sodium deoxycholate is also utilized in various chromatography techniques, including affinity chromatography, where it helps elute bound proteins from columns by altering their solubility properties .

Industrial Applications

Food Industry

Although less common than its laboratory applications, sodium deoxycholate can be found in the food industry as an emulsifying agent. It helps stabilize mixtures that would otherwise separate, such as oil-in-water emulsions.

Summary Table of Applications

作用机制

脱氧胆酸钠通过破坏细胞膜发挥作用。作为胆汁酸,它在肠道中乳化脂肪。当用于科学研究时,它会破坏细胞膜,导致细胞裂解和膜结合蛋白的溶解。 这种机制涉及与脂质双层的相互作用,导致膜失稳和随后的细胞裂解 .

相似化合物的比较

类似化合物

- 胆酸

- 鹅去氧胆酸

- 石胆酸

- 熊去氧胆酸

独特之处

脱氧胆酸钠由于其强大的溶解膜结合蛋白和裂解细胞的能力而独一无二,使其成为生物化学和细胞生物学研究中不可或缺的试剂。 它在破坏细胞膜和溶解疏水性分子方面的有效性使其与其他胆汁酸区分开来 .

属性

CAS 编号 |

145224-92-6 |

|---|---|

分子式 |

C24H42NaO5 |

分子量 |

433.6 g/mol |

IUPAC 名称 |

sodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H40O4.Na.H2O/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;;/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);;1H2/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-;;/m1../s1 |

InChI 键 |

HKLBTQUQYACMJN-WTCAICSISA-N |

SMILES |

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O.[Na+] |

手性 SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.[Na] |

规范 SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O.[Na] |

外观 |

Assay:≥95%A crystalline solid |

物理描述 |

Solid; [Sigma-Aldrich MSDS] |

Pictograms |

Irritant |

相关CAS编号 |

83-44-3 (Parent) |

同义词 |

DCA; Sodium Deoxycholate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。